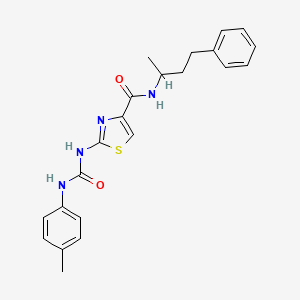

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Description

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring a central thiazole ring substituted with a p-tolyl urea group at the 2-position and a carboxamide-linked 4-phenylbutan-2-yl moiety at the 4-position. This compound is structurally designed to optimize interactions with biological targets, likely enzymes or receptors, through its dual hydrogen-bonding (urea and carboxamide) and hydrophobic (phenyl and p-tolyl) functionalities. Its synthesis involves coupling a thiazole carboxylate intermediate with amines, as demonstrated in analogous synthetic pathways for substituted thiazole carboxamides .

Properties

IUPAC Name |

2-[(4-methylphenyl)carbamoylamino]-N-(4-phenylbutan-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-15-8-12-18(13-9-15)24-21(28)26-22-25-19(14-29-22)20(27)23-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-14,16H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVLOZNRSPBISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine. In this case, the isocyanate derivative of p-tolyl is reacted with an amine derivative of the thiazole ring.

Attachment of the Phenylbutan Group: The final step involves the alkylation of the thiazole-urea intermediate with 4-phenylbutan-2-yl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or tolyl rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., basic or acidic).

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide:

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound belonging to the thiazole derivatives class. However, the provided search results offer limited information regarding specific applications, comprehensive data, or case studies directly involving this particular compound. The available data focuses on related compounds and the broader context of thiazole derivatives and their potential uses.

Potential Applications Based on Related Research:

- As kinase inhibitors:

- The patent WO2009011880A2 discusses heterocyclic compounds, including thiazole derivatives, that modulate protein kinase B (PKB) activity . PKB is involved in cell proliferation, growth, and survival . The compound N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide may have potential as a PKB modulator .

- PKB kinase activity is constitutively activated in tumors with PTEN mutation, PI 3-kinase mutation and overexpression, and receptor tyrosine kinase overexpression .

- As pharmaceutical agents:

- The patent WO2009011880A2 also indicates that such compounds could be useful in treating diseases mediated by PKB, including cancer, metabolic diseases like diabetes, and inflammation .

- Thiazole derivatives have been described as adenosine antagonists with potential in treating cardiac and circulatory disorders, degenerative disorders of the central nervous system, and respiratory disorders .

- As Michael acceptors:

- A series of urea-bond-containing Michael acceptors have been reported as potent rhodesain inhibitors . Rhodesain inhibitors have Ki values ranging from 0.15 to 2 . N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide contains a urea bond and thiazole moiety, suggesting it may also act as a Michael acceptor.

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Backbone Variations :

- The target compound’s thiazole-4-carboxamide scaffold differs from the thiazole-5-carboxamides in , which exhibit activity dependent on substituent positioning. The 4-carboxamide configuration may alter target binding kinetics .

- Patent compounds (Examples 30–31) use a pyrrolidine-carboxamide core, enabling conformational rigidity and hydrogen bonding via the hydroxy group .

Substituent Effects: The p-tolyl ureido group in the target compound provides dual hydrogen-bond donor/acceptor capacity, contrasting with the 4-pyridinyl group in analogs, which relies on aromatic π-π interactions .

Bioactivity Trends: amides ([3a–s]) show nanomolar IC50 values against Receptor X, with activity correlating with electron-withdrawing substituents . The target compound’s urea group may mimic this effect. Patent compounds prioritize solubility (Example 30) and metabolic stability (Example 31), suggesting the target compound’s phenyl/p-tolyl groups may require optimization for pharmacokinetics .

Research Findings and Implications

Synthetic Accessibility :

- The target compound’s synthesis aligns with methods for analogous thiazole carboxamides, involving hydrolysis of ester intermediates followed by amine coupling . However, the urea group necessitates additional steps (e.g., carbodiimide-mediated coupling), increasing complexity.

Structure-Activity Relationship (SAR): Urea vs. For example, urea-containing kinase inhibitors show 10–100× higher potency than amide analogs . Aromatic vs. Heteroaromatic: Replacement of 4-pyridinyl () with p-tolyl in the target compound may reduce polarity, improving blood-brain barrier penetration but risking solubility issues .

Therapeutic Potential: Thiazole carboxamides are explored in oncology (kinase inhibition) and infectious diseases (viral protease inhibition). The target compound’s profile suggests applicability in tyrosine kinase inhibition or NF-κB pathway modulation, though specific target data are pending.

Biological Activity

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This thiazole derivative incorporates a phenylbutane side chain and a p-tolyl urea moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit promising anticancer properties. The compound was evaluated against several cancer cell lines using the MTT assay, which measures cell viability. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG-2 (Liver cancer) | 10.5 | |

| MCF-7 (Breast cancer) | 12.0 | |

| HCT-116 (Colorectal) | 15.7 | |

| HeLa (Cervical cancer) | 20.3 |

The compound demonstrated significant cytotoxicity against HepG-2 and MCF-7 cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.

The interaction of N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide with DNA was investigated using UV-Vis absorption measurements, revealing a strong binding affinity to calf-thymus DNA (CT-DNA). Molecular docking studies further supported these findings, suggesting that the compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. A study assessed its efficacy against Porphyromonas gingivalis, a pathogen associated with periodontal disease. The results indicated that the compound inhibited the activity of lysine gingipain (Kgp), an enzyme critical for the pathogenicity of this bacterium .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of thiazole derivatives including N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide were synthesized and tested for their anticancer effects. The study revealed that structural modifications significantly impacted their cytotoxicity profiles. The compound's effectiveness was compared to standard chemotherapeutics like doxorubicin, demonstrating comparable or superior efficacy in certain cases .

Case Study 2: Antimicrobial Potential

A separate investigation focused on the antimicrobial properties of this thiazole derivative against oral pathogens. The study concluded that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential utility in treating infections caused by resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.